molecular formula C8H15ClN2O B8762893 1-(2-Chloroethyl)-3-cyclopentylurea CAS No. 13908-08-2

1-(2-Chloroethyl)-3-cyclopentylurea

Cat. No.: B8762893
CAS No.: 13908-08-2
M. Wt: 190.67 g/mol
InChI Key: WTSQAKPSTUHFFP-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-cyclopentylurea is a urea derivative characterized by a 2-chloroethyl group and a cyclopentyl substituent attached to the urea scaffold. Urea derivatives typically lack the nitroso (–NO) group present in nitrosoureas, which significantly alters their chemical reactivity and biological mechanisms. The cyclopentyl group in this compound may influence lipophilicity and pharmacokinetic properties compared to cyclohexyl or aromatic substituents in related molecules .

Properties

CAS No.

13908-08-2

Molecular Formula

C8H15ClN2O

Molecular Weight

190.67 g/mol

IUPAC Name

1-(2-chloroethyl)-3-cyclopentylurea

InChI

InChI=1S/C8H15ClN2O/c9-5-6-10-8(12)11-7-3-1-2-4-7/h7H,1-6H2,(H2,10,11,12)

InChI Key

WTSQAKPSTUHFFP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)NCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of 1-(2-chloroethyl)-3-cyclopentylurea and related compounds:

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Physicochemical Properties
This compound C₈H₁₄ClN₂O Chloroethyl, Cyclopentyl ~195.67 (calculated) Moderate lipophilicity (inferred)
1-(2-Chlorophenyl)-3-cyclohexylurea C₁₃H₁₇ClN₂O Chlorophenyl, Cyclohexyl 252.74 Higher lipophilicity (cyclohexyl group)
1-(2-Chloroethyl)-3-phenylurea C₉H₁₁ClN₂O Chloroethyl, Phenyl 198.65 Lower lipophilicity (aromatic substituent)
CCNU (1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea) C₉H₁₆ClN₃O₂ Chloroethyl, Cyclohexyl, Nitroso 233.7 High lipophilicity; rapid degradation

Key Observations :

  • The cyclopentyl group in this compound likely confers intermediate lipophilicity compared to the bulkier cyclohexyl group in CCNU or the aromatic phenyl group in 1-(2-chloroethyl)-3-phenylurea .
  • Nitrosoureas (e.g., CCNU) exhibit higher reactivity due to the nitroso group, enabling alkylation and carbamoylation of biomolecules, whereas urea derivatives lack this functionality .
Alkylating and Carbamoylating Activities
  • Nitrosoureas (e.g., CCNU) : Decompose to generate 2-chloroethyl isocyanate (alkylating agent) and cyclohexyl isocyanate (carbamoylating agent), causing DNA crosslinks and inhibiting repair enzymes . These activities correlate with antitumor efficacy and toxicity .
  • Urea Derivatives : Lack nitroso-mediated decomposition pathways. Their biological activity, if any, may arise from direct interactions (e.g., enzyme inhibition) rather than DNA damage. For example, pyridopyrimidinyl ureas inhibit kinases like ERK .
Cytotoxicity and Antitumor Efficacy
  • CCNU : Demonstrates potent activity against leukemia L1210 (ED₅₀: 0.02–0.05 mmol/kg) due to its dual alkylating/carbamoylating effects .
  • Hydroxylated CCNU Metabolites : Exhibit higher alkylating activity but shorter half-lives, enhancing antitumor effects but increasing bone marrow toxicity .

Pharmacokinetic and Toxicological Profiles

Parameter This compound CCNU (Nitrosourea) 1-(2-Chlorophenyl)-3-cyclohexylurea
Plasma Half-Life Unknown Biphasic: 5 min (initial), 1 hr (secondary) Unreported
CNS Penetration Likely moderate High (Cerebrospinal fluid concentrations 3× plasma) Unlikely (bulky substituents)
Major Toxicity Unreported Myelosuppression, pulmonary fibrosis Unreported (low reactivity inferred)

Key Insights :

  • Nitrosoureas like CCNU rapidly degrade in plasma but achieve high CNS penetration due to lipophilicity, making them effective against brain tumors .

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